(-)-Chrysanthenone
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Overview
Description
(-)-Chrysanthenone: is a naturally occurring organic compound belonging to the class of monoterpenoids It is characterized by its bicyclic structure and is found in various essential oils, particularly those derived from plants in the Asteraceae family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chrysanthenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable allylic alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (-)-Chrysanthenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, (-)-Chrysanthenone is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial or anti-inflammatory effects.
Industry: Industrially, this compound is used in the fragrance and flavor industry due to its aromatic properties. It is also utilized in the production of certain cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (-)-Chrysanthenone involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Camphor: Another bicyclic monoterpenoid with similar aromatic properties.
Menthol: Known for its cooling sensation and used in various medicinal and cosmetic products.
Thujone: Found in several essential oils and known for its neurotoxic effects at high concentrations.
Uniqueness: (-)-Chrysanthenone is unique due to its specific structural configuration and the range of biological activities it exhibits. Unlike some similar compounds, it has a relatively low toxicity profile, making it a safer option for various applications.
Properties
CAS No. |
58437-73-3 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
IECBDTGWSQNQID-SFYZADRCSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2C(=O)[C@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2C(=O)C1C2(C)C |
Origin of Product |
United States |
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